molecular formula C11H20Cl2N4O B13537858 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride

1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride

Cat. No.: B13537858
M. Wt: 295.21 g/mol
InChI Key: WQKKAXSEMJCRIW-UHFFFAOYSA-N
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Description

1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride (CAS: 1249245-86-0) is a small organic molecule with the molecular formula C₁₁H₁₈N₄O·2HCl (molecular weight: 295.21 when accounting for the dihydrochloride salt). Its structure features a piperidin-3-amine core substituted with a 5-cyclopropyl-1,2,4-oxadiazole moiety via a methyl linker. The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical or biochemical applications .

The compound’s design leverages the 1,2,4-oxadiazole ring—a heterocycle known for metabolic stability and hydrogen-bonding capabilities—and the cyclopropyl group, which modulates lipophilicity and steric effects.

Properties

Molecular Formula

C11H20Cl2N4O

Molecular Weight

295.21 g/mol

IUPAC Name

1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine;dihydrochloride

InChI

InChI=1S/C11H18N4O.2ClH/c12-9-2-1-5-15(6-9)7-10-13-11(16-14-10)8-3-4-8;;/h8-9H,1-7,12H2;2*1H

InChI Key

WQKKAXSEMJCRIW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=NOC(=N2)C3CC3)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Formation of the Oxadiazole Ring

The 1,2,4-oxadiazole ring is commonly synthesized by cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions. This step is critical to establish the heterocyclic core with the cyclopropyl substituent at the 5-position. The cyclopropyl group is typically introduced via the corresponding cyclopropyl-substituted acid or nitrile precursor before ring closure.

Coupling to Piperidin-3-amine

The methylene linkage between the oxadiazole and the piperidine ring is generally introduced by alkylation reactions, where a halomethyl-oxadiazole intermediate reacts with piperidin-3-amine. This nucleophilic substitution forms the key carbon-nitrogen bond connecting the two moieties. The reaction conditions are optimized to prevent side reactions and maximize yield.

Formation of the Dihydrochloride Salt

The free base of 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically an alcoholic or aqueous medium. This step improves the compound’s solubility and stability for further handling and biological testing.

Detailed Preparation Method (Stepwise)

Step Number Description Reagents and Conditions Notes
1 Synthesis of cyclopropyl-substituted amidoxime precursor Starting from cyclopropyl nitrile or acid derivative, react with hydroxylamine hydrochloride under basic conditions Formation of amidoxime intermediate necessary for oxadiazole ring closure
2 Cyclization to form 5-cyclopropyl-1,2,4-oxadiazole-3-carboxaldehyde or related intermediate Dehydrating agent such as phosphorus oxychloride or polyphosphoric acid, reflux Controlled temperature to ensure ring closure without decomposition
3 Halomethylation of oxadiazole intermediate React with formaldehyde and hydrogen halide (e.g., HCl) or other halomethylating agents Generates halomethyl-oxadiazole intermediate for coupling
4 Alkylation with piperidin-3-amine React halomethyl-oxadiazole with piperidin-3-amine in a polar aprotic solvent (e.g., dimethylformamide) under mild heating Nucleophilic substitution forming the methylene bridge
5 Salt formation Treat free base with hydrochloric acid in ethanol or aqueous medium Precipitation of dihydrochloride salt, filtration, and drying

This sequence is consistent with general synthetic approaches for similar oxadiazole-piperidine compounds documented in medicinal chemistry patents and literature.

Solvent and Reaction Condition Considerations

  • Solvents : Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide are preferred for alkylation due to their ability to dissolve both reactants and promote nucleophilic substitution. Alcoholic solvents or mixtures with water are used for salt formation.
  • Temperature : Moderate temperatures (25–60 °C) are maintained during alkylation to balance reaction rate and minimize side reactions. Cyclization steps may require higher temperatures under reflux.
  • Purification : Crude products are purified by recrystallization or solvent-antisolvent precipitation techniques, utilizing solvents like methanol, dichloromethane, or water to obtain pure crystalline or amorphous forms.

Analytical Characterization

Throughout the preparation, analytical methods such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography are employed to confirm the structure and purity of intermediates and the final compound. These techniques ensure the integrity of the oxadiazole ring, the presence of the cyclopropyl group, and the correct formation of the piperidine linkage.

Summary Table of Key Preparation Parameters

Parameter Preferred Conditions Comments
Oxadiazole ring formation Cyclization of amidoxime with acid derivative, dehydrating agent, reflux Critical for heterocycle integrity
Halomethylation Formaldehyde + HCl or equivalent, mild heating Enables linkage to piperidine
Alkylation solvent Polar aprotic (dimethylformamide) Promotes nucleophilic substitution
Alkylation temperature 25–60 °C Balances reaction rate and side reactions
Salt formation HCl in ethanol/water Improves solubility and stability
Purification Recrystallization or solvent-antisolvent precipitation Ensures high purity

Chemical Reactions Analysis

Types of Reactions

1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Table 1: Substituent Variations on the Oxadiazole Ring

Compound Name Oxadiazole Substituent Core Scaffold Salt Form Key Properties/Applications Reference
1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine Cyclopropyl Piperidin-3-amine Dihydrochloride Enhanced solubility for pharmaceutical use
1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride Methyl Piperidin-3-amine Dihydrochloride Likely lower metabolic stability vs. cyclopropyl
3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzenesulphonamide Cyclopropyl Benzenesulphonamide Neutral Non-piperidine; sulfonamide for solubility

Key Insights :

  • Replacing the piperidine scaffold with a benzenesulphonamide () shifts the molecule’s polarity and likely its target selectivity .

Analogues with Alternative Core Scaffolds

Table 2: Core Scaffold Modifications

Compound Name Core Scaffold Substituent Salt Form Applications/Properties Reference
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride Simple primary amine Cyclopropyl-oxadiazole Hydrochloride Intermediate for complex syntheses
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine hydrochloride Cyclopentane Cyclopropyl-oxadiazole Hydrochloride Conformational rigidity vs. piperidine
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)aniline Aniline Cyclopropyl-oxadiazole Neutral Aromatic amine for diverse coupling reactions

Key Insights :

  • The piperidine core in the target compound allows for spatial flexibility and hydrogen-bonding interactions, unlike the rigid cyclopentane () or planar aniline () .
  • The primary amine in lacks the piperidine ring, limiting its utility as a final drug candidate but making it a versatile synthetic intermediate .

Key Insights :

  • Both dihydrochloride salts (target compound and ) likely share enhanced solubility but require precautions against heat and moisture .
  • The absence of explicit hazard data for the target compound suggests further testing is needed for industrial or clinical use .

Biological Activity

1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride
  • Molecular Formula : C11H18N4O.2ClH
  • Molecular Weight : 267.20 g/mol
  • CAS Number : 1282824-24-1

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole moiety have shown effectiveness against various bacterial strains and fungi. The specific activity of 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride against pathogens is yet to be fully elucidated but is anticipated based on the structure.

Anticancer Properties

Studies have demonstrated that oxadiazole derivatives can possess anticancer activity. For example, compounds with similar structural features have been reported to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Oxadiazole AMCF7 (Breast Cancer)15Apoptosis induction
Oxadiazole BHeLa (Cervical Cancer)10Cell cycle arrest

Neuropharmacological Effects

Preliminary studies suggest that compounds related to piperidine derivatives can exhibit neuropharmacological effects. These effects may include anxiolytic and antidepressant activities, potentially making this compound a candidate for further investigation in neuropharmacology.

Synthesis and Evaluation

A notable study synthesized various derivatives of 1,2,4-oxadiazoles and evaluated their biological activities. The synthesis involved multi-step reactions leading to the formation of the target compound with high purity (>95%). The biological evaluation included antimicrobial and anticancer assays.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the cyclopropyl and piperidine rings significantly influence biological activity. For instance, substituents on the oxadiazole ring enhance potency against specific cancer cell lines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine dihydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes:

Cyclopropane-functionalized oxadiazole core synthesis : Reacting hydroxylamine with carboxylic acid derivatives under controlled pH (e.g., HATU/DIPEA activation) to form the 1,2,4-oxadiazole ring .

Piperidine-3-amine functionalization : Alkylation of the piperidine nitrogen using a bromomethyl-oxadiazole intermediate in polar aprotic solvents (e.g., DMF) .

Hydrochloride salt formation : Treating the free base with HCl in anhydrous ethanol under reflux .

  • Critical variables : Reaction temperature (60–80°C for oxadiazole formation), inert atmosphere (N₂/Ar) to prevent oxidation, and purification via column chromatography (silica gel, MeOH/CH₂Cl₂) .

Q. How is the structural integrity of this compound verified during synthesis?

  • Methodological Answer : Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments (e.g., cyclopropyl CH₂ at δ 1.0–1.2 ppm, piperidine NH₂ at δ 2.5–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., calculated m/z 292.2 for C₁₂H₁₇N₃O·2HCl) .
  • Elemental Analysis : Confirming C, H, N, Cl content within ±0.4% of theoretical values .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Based on SDS guidelines:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
  • Exposure Mitigation :
  • Inhalation : Use fume hoods; monitor for respiratory irritation .
  • Skin Contact : Immediate rinsing with water for ≥15 minutes; remove contaminated clothing .
  • Storage : Desiccated at –20°C in amber glass vials to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for scale-up studies?

  • Methodological Answer :

  • Reagent Stoichiometry : Optimize molar ratios (e.g., 1.2:1 amine-to-oxadiazole for alkylation) to minimize side products .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to enhance enantiomeric purity .
  • Process Analytical Technology (PAT) : In-line FTIR monitoring of reaction progress to terminate at peak conversion .
  • Data-Driven Adjustments : Compare yields across solvents (e.g., DMF vs. THF) and temperatures using DOE (Design of Experiments) .

Q. What molecular interaction studies are critical for elucidating its biological activity?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to target proteins (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Molecular Dynamics Simulations : Predict binding modes using software like AutoDock Vina; validate with crystallography if possible .

Q. How do structural variations in analogous compounds affect biological activity?

  • Methodological Answer :

  • SAR (Structure-Activity Relationship) Studies :

Replace cyclopropyl with tert-butyl (increases lipophilicity; logP ↑0.5) and test antimicrobial activity .

Modify piperidine with fluorinated groups (e.g., CF₃) to enhance blood-brain barrier penetration .

  • Contradiction Resolution : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., serum-free vs. serum-containing media). Normalize data using internal controls (e.g., cisplatin) .

Q. What strategies address discrepancies in reported pharmacological data?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from PubChem, ChEMBL, and in-house assays to identify outliers .
  • Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., ATP luminescence vs. MTT) .
  • Counter-Screening : Test against off-target receptors (e.g., GPCR panels) to rule out nonspecific binding .

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